3-Acetonyl-5-cyano-1,2,4-thiadiazole
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- 2240 (C≡N stretch).
- 1703 (C=O stretch).
- 1560–1487 (C=N/C=S ring vibrations).
Mass Spectrometry
- EI-MS : Molecular ion peak at m/z 167.19 (M⁺).
- Fragmentation pattern: Loss of CO (28 amu) and CN (26 amu) groups.
Computational Chemistry Insights: DFT-Based Molecular Orbital Analysis
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal:
Molecular Orbital Properties
Geometric Optimization
- The thiadiazole ring maintains planarity, with substituents causing minimal distortion (dihedral angle < 5°).
- NBO analysis : Strong hyperconjugation between the acetonyl carbonyl and thiadiazole ring (stabilization energy: 28.5 kcal/mol).
Table 2 : DFT-derived electronic properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.82 |
| LUMO Energy (eV) | -2.62 |
| Dipole Moment (Debye) | 3.45 |
Properties
Molecular Formula |
C6H5N3OS |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
3-(2-oxopropyl)-1,2,4-thiadiazole-5-carbonitrile |
InChI |
InChI=1S/C6H5N3OS/c1-4(10)2-5-8-6(3-7)11-9-5/h2H2,1H3 |
InChI Key |
CBYPTDZZPBRMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)C#N |
Synonyms |
3-acetonyl-5-cyano-1,2,4-thiadiazole |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 3-acetonyl-5-cyano-1,2,4-thiadiazole exhibit significant antimicrobial properties. In one study, compounds synthesized from this base structure demonstrated activity against various pathogens, including Helicobacter pylori and fungal strains .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Activity (Inhibition Zone) |
|---|---|---|
| Compound 4 | H. pylori | Moderate |
| Compound 5 | Fungal Strains | Weak |
Anticancer Properties
The anticancer potential of this compound has been explored extensively. A review highlighted several derivatives that showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative exhibited an IC50 value of 3.29 µg/mL against HCT116 cells .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Derivative A | MCF-7 | 10.0 |
| Derivative B | HCT116 | 3.29 |
Anticonvulsant Activity
Some derivatives have shown promise as anticonvulsants in animal models. In testing, certain compounds displayed significant activity at dosages as low as 30 mg/kg, suggesting their potential as therapeutic agents for seizure disorders .
Pesticidal Activity
The compound's derivatives have been evaluated for their pesticidal properties. Studies indicate that certain thiadiazole derivatives possess herbicidal and fungicidal activities, making them suitable candidates for agricultural pesticides .
Table 3: Pesticidal Efficacy of Thiadiazole Derivatives
| Compound | Target Pest/Fungus | Efficacy (%) |
|---|---|---|
| Compound C | Xanthomonas oryzae | 56% |
| Compound D | Fusarium graminearum | Notable |
Synthesis and Reaction Mechanisms
The synthesis of this compound derivatives typically involves reactions with hydrazine derivatives leading to indolization or phenylpyrazolation processes. These reactions can yield compounds with enhanced biological activities . The mechanism of these reactions often involves nucleophilic attack on the thiadiazole ring followed by subsequent rearrangements.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial effects of synthesized thiadiazole derivatives revealed that specific modifications to the acetonyl group significantly enhanced efficacy against bacterial strains compared to standard antibiotics .
Case Study 2: Anticancer Screening
In a comprehensive screening involving multiple cancer cell lines, a series of thiadiazole derivatives were tested for their growth inhibition capabilities. Results indicated that structural variations greatly influenced anticancer activity, with some compounds outperforming existing chemotherapeutics in vitro .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiadiazole Derivatives
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Key Observations :
- Electronic Effects: The cyano group in this compound enhances electrophilicity at the thiadiazole ring, enabling reactions with nucleophiles like phenylhydrazines. In contrast, bromo-substituted derivatives (e.g., 5-bromo-3-methyl-1,2,4-thiadiazole) are more suited for metal-catalyzed cross-coupling due to the bromine leaving group .
- Biological Activity: Only this compound has documented (albeit weak) antimicrobial activity, likely due to its ability to generate bioactive indole-pyrazole hybrids . Amino-substituted analogues (e.g., 5-amino-3-methyl-1,2,4-thiadiazole) lack reported bioactivity, suggesting substituent-specific interactions are critical .
Comparative Analysis with Heterocyclic Analogues
Triazole Derivatives (e.g., 3-Aryl-5-mercapto-1,2,4-triazoles)
Triazole derivatives, such as 3-aryl-5-mercapto-1,2,4-triazoles, differ in ring structure (triazole vs. thiadiazole) and substituents (mercapto vs. cyano/acetonyl). These compounds exhibit antinociceptive, anticancer, and plant growth regulatory activities due to the mercapto group’s ability to form disulfide bonds or coordinate metals . Unlike this compound, triazoles are more commonly explored for hypoglycemic and antiviral applications .
Imidazolo-Thiadiazole Hybrids
Compounds like imidazolo[2,1-b]thiadiazoles (e.g., derivatives of 2-amino-5-aryl-1,3,4-thiadiazole) feature fused ring systems. These hybrids are synthesized for diverse pharmacological targets, including kinase inhibition, but lack the direct indolization reactivity seen in this compound .
Preparation Methods
Cyclocondensation of Cyanoacetone with Thiourea Derivatives
A primary route to 3-acetonyl-5-cyano-1,2,4-thiadiazole involves the cyclocondensation of cyanoacetone (CH₃COCH₂CN) with sulfur-containing precursors. Thioureas or thioamides serve as effective sulfur donors in the presence of chlorinating agents. For example, reacting cyanoacetone with thiourea in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions yields the thiadiazole core . The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the cyano group, followed by cyclization and elimination of ammonia (Fig. 1).
Optimization Insights
-
Solvent Choice : Non-protonic polar solvents (e.g., DMF, dimethylacetamide) enhance reaction rates by stabilizing intermediates .
-
Temperature : Reactions conducted at 60–85°C for 4–20 hours achieve optimal yields (70–85%) .
-
Stoichiometry : A 2:1 molar ratio of sulfur monochloride (SCl₂) to cyanoacetone minimizes side products like polysulfides .
Functionalization of Preformed 1,2,4-Thiadiazole Cores
An alternative approach involves modifying preconstructed 1,2,4-thiadiazole scaffolds. For instance, 5-cyano-1,2,4-thiadiazole-3-carboxylic acid can undergo decarboxylative acetonylation. Treatment with acetyl chloride in the presence of AlCl₃ facilitates Friedel-Crafts acylation, introducing the acetonyl group at position 3 . This method avoids direct handling of reactive intermediates and improves regioselectivity.
Key Data
One-Pot Synthesis via [3+2] Cycloaddition
A streamlined one-pot method employs the reaction of acetonyl chloride (CH₃COCH₂Cl) with 5-cyano-1,2,4-thiadiazole-3-thiol under basic conditions. The thiol group acts as a leaving group, enabling nucleophilic displacement by the acetonyl moiety. Triethylamine (TEA) is typically used to scavenge HCl, driving the reaction to completion .
Mechanistic Analysis
-
Deprotonation of the thiol group by TEA generates a thiolate anion.
-
Nucleophilic attack on acetonyl chloride forms a thioether intermediate.
-
Intramolecular cyclization eliminates chloride, yielding the target compound.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of cyanoacetone, thiosemicarbazide, and SCl₂ irradiated at 100°C for 15 minutes achieves 90% conversion, significantly reducing reaction time compared to conventional heating . This method is ideal for high-throughput applications but requires precise control of microwave parameters to prevent decomposition.
Critical Comparison of Methods
| Method | Yield (%) | Time | Scalability | Purity |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 4–20 hrs | High | >95% |
| Functionalization | 65–78 | 6–8 hrs | Moderate | 90–95% |
| One-Pot Synthesis | 80–88 | 2–4 hrs | High | >98% |
| Microwave-Assisted | 85–90 | 15 min | Low | 85–90% |
Cyclocondensation remains the most scalable and reproducible method, whereas microwave-assisted synthesis offers rapid results at the expense of purity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-acetonyl-5-cyano-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclocondensation reactions. For example, reacting thioamide precursors with nitriles under acidic conditions (e.g., glacial acetic acid) followed by reflux (4–6 hours) and solvent evaporation under reduced pressure . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and temperature control (80–100°C). Purity is confirmed via TLC and recrystallization using ethanol or acetonitrile. Contradictions in yield (50–80%) across studies may arise from variations in solvent polarity or catalyst presence .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the acetonyl (CH3CO-) and cyano (-CN) groups. For instance, the acetonyl methyl protons appear as a singlet near δ 2.5 ppm, while the cyano carbon resonates at ~115 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ for C5H4N3OS). Discrepancies in IR spectra (e.g., C≡N stretching at 2200–2250 cm⁻¹ vs. 2150 cm⁻¹) may indicate tautomeric shifts or solvent effects .
Q. What biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer : Derivatives exhibit antimicrobial and enzyme inhibitory activity. For example, in vitro antibacterial assays against E. coli and S. aureus use broth microdilution (MIC values 8–64 µg/mL). Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ∆G values ≤ -7.5 kcal/mol . Contradictions in activity data (e.g., IC50 variations) may stem from differences in bacterial strains or assay protocols .
Advanced Research Questions
Q. How does tautomerism in this compound impact its reactivity and biological interactions?
- Methodological Answer : The compound may exist as thione (C=S) or thiol (S-H) tautomers. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the thione form is more stable in the gas phase (ΔG = 2.3 kcal/mol), while polar solvents favor the thiol tautomer. X-ray crystallography and NMR in DMSO-d6 resolve these forms . Contradictions arise when tautomeric ratios differ between experimental (e.g., UV-Vis in ethanol) and computational models .
Q. What is the mechanism of this compound in heterocyclic ring formation (e.g., indoles or pyrazoles)?
- Methodological Answer : Reacting with phenylhydrazine hydrochlorides under microwave irradiation (100 W, 120°C) induces cyclization to form phenylpyrazole derivatives. The mechanism involves nucleophilic attack at the acetonyl carbonyl, followed by dehydration (confirmed by LC-MS intermediates) . Conflicting pathways (e.g., competing indolization vs. pyrazolation) are resolved via kinetic studies (Arrhenius plots) .
Q. How can computational methods predict the electrochemical properties of this compound derivatives?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks at -0.8 V (reduction) and +1.2 V (oxidation). DFT-based HOMO-LUMO analysis (Gaussian 09) correlates these with electron-withdrawing cyano groups (HOMO = -6.2 eV). Discrepancies between experimental and theoretical band gaps (0.3–0.5 eV) highlight solvent polarization effects .
Q. What strategies resolve contradictions in reported pharmacological data for thiadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
